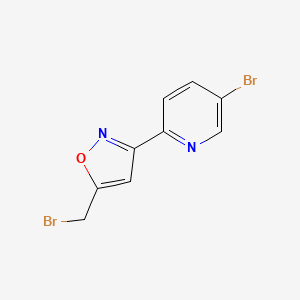
5-(Bromomethyl)-3-(5-bromopyridin-2-yl)-1,2-oxazole
Overview
Description
The compound “5-(Bromomethyl)-3-(5-bromopyridin-2-yl)-1,2-oxazole” is a brominated derivative of pyridine and oxazole. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. Oxazole is an aromatic organic compound with the formula C2H2NO. The bromomethyl group and the bromopyridinyl group suggest that this compound could be used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “5-(Bromomethyl)-3-(5-bromopyridin-2-yl)-1,2-oxazole” would likely consist of a pyridine ring and an oxazole ring connected by a bromomethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-(Bromomethyl)-3-(5-bromopyridin-2-yl)-1,2-oxazole” would depend on its specific structure. Brominated organic compounds tend to have higher densities and boiling points than their non-brominated counterparts .Scientific Research Applications
Oxazole Derivatives in Drug Development
Oxazole derivatives are notable for their presence in various pharmacologically active molecules of natural origin, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents. Their flexibility in chemical substitution makes oxazoles an attractive scaffold for developing new therapeutic agents with specific molecular targets such as enzymes or receptors involved in diseases. This chemical versatility underpins the therapeutic potential of oxazole derivatives in designing drugs with significant clinical relevance (Kaur et al., 2018).
Oxazole in Material Science
Oxazole derivatives also play a critical role in material science, especially in the development of plastic scintillators. These compounds can serve as luminescent activators or wavelength shifters, demonstrating the utility of oxazole-based molecules beyond the biomedical field (Salimgareeva & Kolesov, 2005).
Synthetic Approaches and Biological Significance
The wide range of pharmacological activities exhibited by oxazolone moieties, including antimicrobial, anti-inflammatory, and anticancer properties, highlights the importance of synthetic strategies for oxazole derivatives. These strategies enable the creation of compounds with diverse and potent biological activities, underscoring the significance of oxazoles in drug discovery (Kushwaha & Kushwaha, 2021).
Safety And Hazards
properties
IUPAC Name |
5-(bromomethyl)-3-(5-bromopyridin-2-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O/c10-4-7-3-9(13-14-7)8-2-1-6(11)5-12-8/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNZKSCRPUYUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NOC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-3-(5-bromopyridin-2-yl)-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



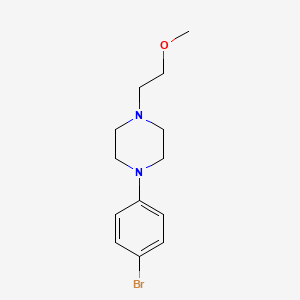
![Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride](/img/structure/B1449074.png)
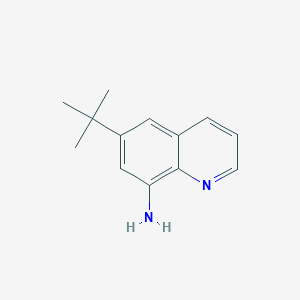
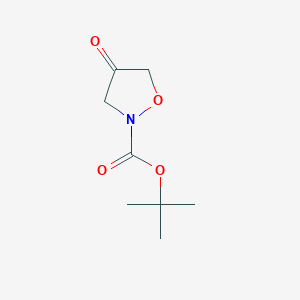
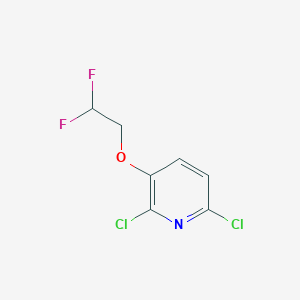
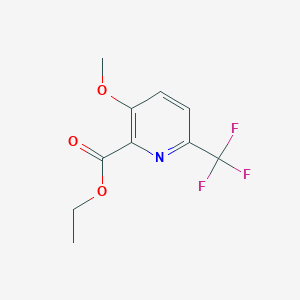
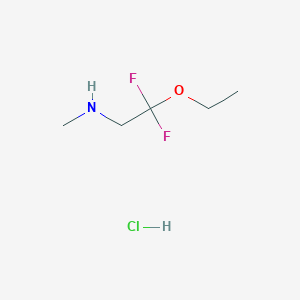
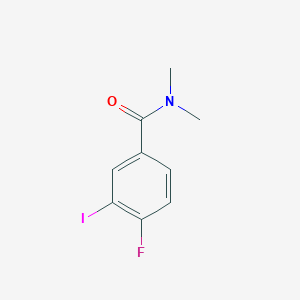
![1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1449087.png)
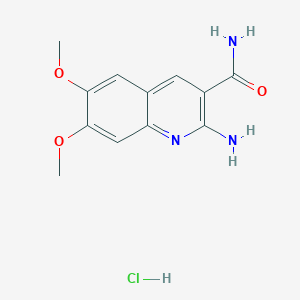
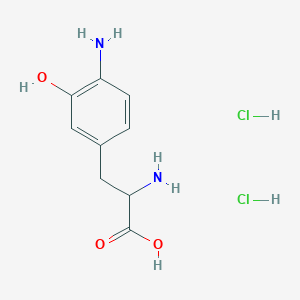
![[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1449094.png)
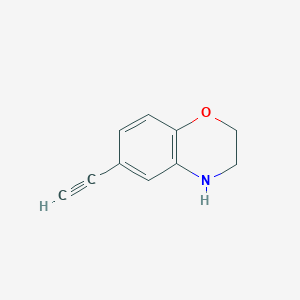
![2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1449096.png)